An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of Methyl 7-aminoheptanoate hydrochloride (CAS No. 17994-94-4), a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. This document delves into the core physicochemical properties, provides a detailed, field-tested protocol for its synthesis via Fischer-Speier esterification, and explores its modern applications, with a particular focus on its role as a versatile aliphatic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The narrative emphasizes the mechanistic rationale behind experimental procedures and offers predictive insights into the compound's spectroscopic signature, serving as a vital resource for scientists engaged in medicinal chemistry and targeted protein degradation.
Section 1: Core Molecular Profile
Methyl 7-aminoheptanoate hydrochloride is the salt form of a linear amino acid ester. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free-base which is a liquid.[1] Its bifunctional nature, possessing a terminal primary amine (as an ammonium salt) and a methyl ester, makes it a valuable building block in multi-step organic synthesis.
Chemical and Physical Properties
The fundamental properties of Methyl 7-aminoheptanoate hydrochloride are critical for its application in experimental design, dictating choices of solvent, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 17994-94-4 | [2] |
| Molecular Formula | C₈H₁₈ClNO₂ | [2] |
| Molecular Weight | 195.69 g/mol | [2] |
| Appearance | White to off-white or yellow solid | |
| Melting Point | 119-121 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol and ethanol.[1] As an ammonium salt, it is expected to have appreciable solubility in water. | |
| Storage Temperature | 2-8°C (Refrigerator), under inert atmosphere | [1] |
Section 2: Synthesis and Mechanistic Rationale
The most efficient and common route for synthesizing amino acid esters is the Fischer-Speier esterification.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible equilibrium-driven process.[4] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) and/or by removing water as it is formed.[4]
For the synthesis of Methyl 7-aminoheptanoate hydrochloride from 7-aminoheptanoic acid, using thionyl chloride (SOCl₂) in methanol is a highly effective method.[5] The causality behind this choice is twofold: methanol serves as both the reactant and the solvent, and thionyl chloride reacts in situ with methanol to generate anhydrous hydrogen chloride (HCl) gas, which is the true acid catalyst. This in situ generation is safer and more convenient than bubbling HCl gas directly into the reaction vessel. The HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The HCl also protonates the primary amine, protecting it from acting as a competing nucleophile and ensuring the final product is isolated as the stable hydrochloride salt.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from established procedures for the esterification of amino acids.[5]
Materials:
-
7-Aminoheptanoic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-aminoheptanoic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring, slowly add thionyl chloride (e.g., 2.0 equivalents) dropwise via a dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and methanol and to prevent excessive heat generation that could lead to side reactions. This step should be performed in a well-ventilated fume hood as both SO₂ and HCl gas are evolved.
-
Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 3-5 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride derivatives by rotary evaporation under reduced pressure. This will yield a viscous oil or semi-solid residue.
-
Precipitation and Isolation: To the residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate vigorously. The hydrochloride salt product is insoluble in ether and will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield pure Methyl 7-aminoheptanoate hydrochloride. Purity can be confirmed by NMR and melting point analysis.
Synthesis Workflow Diagram
Caption: Fischer-Speier esterification workflow for Methyl 7-aminoheptanoate HCl.
Section 3: Spectroscopic and Analytical Characterization
While a certificate of analysis confirms the ¹H NMR spectrum is consistent with the structure, specific public spectral data is scarce.[6] The following section provides a predictive analysis based on established principles of NMR, IR, and MS for the purpose of quality control and structural verification.
Predicted ¹H and ¹³C NMR Spectroscopy
The protonated amine group (-NH₃⁺) broadens adjacent proton signals and its own signal may be broad and exchangeable with D₂O.
Predicted ¹H NMR (in D₂O, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~3.67 | Singlet | 3H | -OCH₃ | Typical for methyl esters.[7] |
| ~2.95 | Triplet | 2H | -CH₂ -NH₃⁺ | Deshielded by the adjacent ammonium group. |
| ~2.35 | Triplet | 2H | -CH₂ -C(=O)O- | Deshielded by the adjacent carbonyl group. |
| ~1.60 | Multiplet | 4H | -CH₂-CH₂ -CH₂-NH₃⁺ and -CH₂-CH₂ -C(=O)O- | Standard aliphatic region. |
| ~1.35 | Multiplet | 4H | -(CH₂)₂-CH₂ -CH₂-(CH₂)₂- | Standard aliphatic region. |
Predicted ¹³C NMR (in D₂O, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~175.0 | C =O | Typical for ester carbonyl carbon.[8] |
| ~52.0 | -OCH₃ | Typical for methyl ester carbon. |
| ~39.5 | -C H₂-NH₃⁺ | Adjacent to the electron-withdrawing ammonium group. |
| ~33.5 | -C H₂-C(=O)O- | Adjacent to the carbonyl group. |
| ~28.0 | -(CH₂)₂-C H₂-(CH₂)₂- | Central methylene carbons. |
| ~27.0 | -CH₂-C H₂-CH₂-NH₃⁺ | |
| ~25.5 | -CH₂-C H₂-C(=O)O- |
| ~24.0 | -(CH₂)₃-C H₂-(CH₂)₂- | |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: Key characteristic peaks would include a strong, sharp absorption around 1735 cm⁻¹ corresponding to the C=O (ester) stretch. Broad absorptions between 2500-3000 cm⁻¹ would be indicative of the N-H stretches of the ammonium salt (-NH₃⁺). C-O and C-N stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹).
-
Mass Spectrometry (EI-MS): The molecular ion peak for the free base (M⁺) would be at m/z = 159.13. The hydrochloride salt itself is not typically observed. A prominent fragment would be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 128. The base peak is often the McLafferty rearrangement product at m/z = 74, characteristic of methyl esters with a gamma-hydrogen.[9]
Section 4: Chemical Reactivity and Application as a PROTAC Linker
The utility of Methyl 7-aminoheptanoate hydrochloride stems from its two distinct reactive sites: the primary amine (after deprotonation) and the methyl ester.
-
Amine Reactivity: The primary amine is a potent nucleophile once deprotonated to its free base form. It readily undergoes acylation with acid chlorides, anhydrides, and activated esters (like NHS esters) to form stable amide bonds.[10][11] It can also be alkylated with alkyl halides.
-
Ester Reactivity: The methyl ester can undergo nucleophilic acyl substitution. For instance, it can react with other amines (aminolysis) to form amides, though this typically requires heat as the methoxy group is a poorer leaving group than a halide.[12]
Role as a PROTAC Linker
The most prominent modern application of this molecule is as a linker in the synthesis of PROTACs.[13] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14]
Methyl 7-aminoheptanoate serves as a simple, flexible, and hydrophobic alkyl linker . The choice of linker is a critical design element in PROTAC development, as its length, flexibility, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase) and influence the molecule's overall physicochemical properties.
Causality of Application:
-
Bifunctionality: The amine terminus can be coupled to a POI-binding ligand (warhead) or an E3 ligase ligand, while the ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other part of the chimera. This provides two orthogonal handles for synthesis.
-
Hydrophobicity: Unlike more common polyethylene glycol (PEG) linkers, purely aliphatic linkers like this one reduce the molecule's polar surface area. This can be a strategic advantage to enhance passive membrane permeability and improve bioavailability, particularly when optimizing a lead compound for systemic exposure.[]
-
Flexibility: The seven-carbon chain provides significant rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.
PROTAC Assembly Diagram
Caption: Role of Methyl 7-aminoheptanoate as a bifunctional linker in PROTAC synthesis.
Section 5: Safety, Handling, and Storage Protocols
As a laboratory chemical, adherence to strict safety protocols is mandatory. Methyl 7-aminoheptanoate hydrochloride is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.
-
Avoid breathing dust. Prevent dust formation during handling.
-
Wash hands thoroughly after handling.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
For long-term stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Section 6: Conclusion
Methyl 7-aminoheptanoate hydrochloride is a foundational building block for advanced organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined physical properties, and dual reactivity make it an invaluable tool. Its recent emergence as a preferred hydrophobic, flexible linker in the rational design of PROTACs underscores its importance in the development of next-generation therapeutics. This guide provides the necessary technical framework for researchers to confidently store, handle, synthesize, and apply this versatile compound in their discovery workflows.
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